molecular formula C7H9ClN2O B8358289 3-chloro-6-methoxybenzene-1,2-diamine

3-chloro-6-methoxybenzene-1,2-diamine

Cat. No.: B8358289
M. Wt: 172.61 g/mol
InChI Key: PIXAXMKZQVOLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2O. It is a derivative of benzene, featuring both chloro and methoxy substituents along with two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methoxybenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-chloro-6-methoxybenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-6-methoxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxybenzene-1,2-diamine
  • 3-chloro-5-methoxybenzene-1,2-diamine
  • 3-chloro-6-ethoxybenzene-1,2-diamine

Uniqueness

3-chloro-6-methoxybenzene-1,2-diamine is unique due to the specific positioning of its chloro and methoxy groups, which influence its reactivity and interaction with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-6-methoxybenzene-1,2-diamine

InChI

InChI=1S/C7H9ClN2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,9-10H2,1H3

InChI Key

PIXAXMKZQVOLKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)N

Origin of Product

United States

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